REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=2[S:14]([NH2:17])(=[O:16])=[O:15])[CH2:3][CH2:2]1.[CH:18]([O-])([O-])OCC>>[CH:1]1([N:4]2[C:5]3[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=3[S:14](=[O:16])(=[O:15])[N:17]=[CH:18]2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
Name
|
ethyl orthoformate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled on an ice bath
|
Type
|
FILTRATION
|
Details
|
the insoluble material is collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C=NS(C2=C1C=CC(=C2)[N+](=O)[O-])(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |